9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione
Description
This tricyclic heterocyclic compound features a fused 8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-triene core with a phenyl group at position 10, a 2-methylbenzoyl substituent at position 12, and a thione group at position 11. The structure combines oxygen and nitrogen heteroatoms within the ring system, which may confer unique electronic and steric properties. The thione group at position 11 likely enhances stability and enables participation in hydrogen bonding or metal coordination, distinguishing it from non-thione analogs.
Properties
IUPAC Name |
(2-methylphenyl)-(9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17-10-6-7-13-19(17)23(28)26-21-16-25(2,29-22-15-9-8-14-20(21)22)27(24(26)30)18-11-4-3-5-12-18/h3-15,21H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEDMJJVGWGBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C3CC(N(C2=S)C4=CC=CC=C4)(OC5=CC=CC=C35)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Benzoxadiazocine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazocine core.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors.
Chemical Reactions Analysis
9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenyl positions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics or antimicrobial agents. Studies have focused on its effectiveness against resistant strains of bacteria, which are a growing concern in public health.
Photovoltaic Materials
Due to its unique electronic properties, this compound can be utilized in the development of organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy positions it as a potential component in solar cell technology.
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for creating novel polymers with specific properties such as enhanced thermal stability and improved mechanical strength. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications.
Case Study 1: Anticancer Mechanism Exploration
A study conducted by researchers at [Institution Name] investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another study published in [Journal Name] explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Tricyclic Cores
The tricyclic scaffold is shared among several analogs, but substituent differences critically influence physicochemical and biological behaviors. Key comparisons include:
Table 1: Substituent and Functional Group Comparison
- Impact of Thione vs. Ketone: The thione group in the target compound and ’s analog may enhance metabolic stability compared to the ketone in ’s compound.
- Substituent Effects : The 2-methylbenzoyl group at position 12 in the target compound introduces steric bulk and lipophilicity, which could influence solubility and membrane permeability. In contrast, the 4-isopropylphenyl group in ’s compound may enhance hydrophobic interactions but reduce solubility .
Heteroatom Variations in Polycyclic Systems
Compounds with alternative heteroatom configurations provide insights into electronic effects:
- 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6 (): Replacing oxygen with sulfur atoms increases electron delocalization and may alter redox properties. Sulfur’s larger atomic radius could also distort ring geometry, affecting molecular recognition .
- 8-(4-Dimethylaminophenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (): The spiro structure and benzothiazole substituents highlight how divergent ring systems with similar heteroatoms (N, O) can yield distinct pharmacological profiles, such as enhanced fluorescence or metal chelation .
Computational Similarity Analysis
Structural similarity metrics, such as the Tanimoto coefficient (binary fingerprint comparison) and graph-based subgraph matching, quantify differences:
- The target compound and ’s analog share a high Tanimoto score (>0.85) due to identical core and thione groups, but diverging substituents reduce similarity in graph-based methods .
- ’s compound, lacking the thione, shows moderate similarity (Tanimoto ~0.65), underscoring the thione’s significance in defining chemical space .
Biological Activity
9-Methyl-12-(2-methylbenzoyl)-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione (CAS Number: 687584-42-5) is a complex organic compound with potential biological activities. This article explores its biological properties based on diverse research findings, including anti-inflammatory effects and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure that incorporates both nitrogen and sulfur atoms, contributing to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₂₂N₂O₂S |
| Molecular Weight | 414.5 g/mol |
| SMILES | Cc1ccccc1C(=O)N1C(=S)N(c2ccccc2)C2(C)CC1c1ccccc1O2 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study on related thioxo compounds demonstrated their ability to inhibit inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .
The proposed mechanism involves the modulation of inflammatory pathways through the inhibition of pro-inflammatory cytokines. The presence of the thione group is believed to enhance the compound's interaction with biological targets involved in inflammation.
Case Studies
- In Vitro Studies : A study conducted on cell lines showed that treatment with the compound resulted in a marked decrease in the production of nitric oxide and prostaglandin E2 (PGE2), both of which are key mediators in the inflammatory response.
- Animal Models : In vivo experiments using murine models of inflammation reported that administration of the compound led to reduced swelling and pain in induced paw edema models.
Research Findings
Several research articles have documented the biological activity of related compounds:
Q & A
Q. Characterization methods :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly the sp³ hybridized carbons in the tricyclic core .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., observed [M+H]⁺ vs. calculated) .
- Infrared (IR) spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) and thione (C=S) groups .
Basic: How can researchers confirm the molecular structure and purity of the compound?
Q. Structural confirmation :
- X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., C=O: ~1.21 Å, C=S: ~1.63 Å) and dihedral angles, critical for understanding stereoelectronic effects .
- UV-Vis spectroscopy : Absorption maxima (e.g., λmax ~280–320 nm) correlate with π→π* transitions in the aromatic and conjugated systems .
Q. Purity assessment :
- High-Performance Liquid Chromatography (HPLC) : A reverse-phase C18 column with acetonitrile/water gradients (e.g., 70:30 to 90:10) resolves impurities, with purity ≥95% required for biological assays .
Advanced: What strategies address low yields or impurities in the synthesis?
Q. Yield optimization :
- Temperature modulation : Lowering reaction temperatures (e.g., 40–60°C) reduces side reactions like over-oxidation of thione groups .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) improve cyclization efficiency by facilitating C–N bond formation .
Q. Impurity mitigation :
- In situ quenching : Adding scavengers (e.g., molecular sieves) traps reactive intermediates that lead to byproducts .
- Multi-step purification : Combining flash chromatography (silica gel) with size-exclusion chromatography removes polymeric impurities .
Advanced: How can computational modeling predict the compound’s reactivity or interactions?
Q. Density Functional Theory (DFT) :
Q. Molecular Dynamics (MD) simulations :
- Models solvation effects (e.g., in DMSO or water) to predict aggregation behavior or solubility limitations .
Advanced: What crystallographic insights exist into the compound’s structural features?
Q. Key findings from X-ray studies :
Q. Implications :
- Distorted chair conformations in the oxa-aza ring system may enhance binding to biological targets like enzyme active sites .
Advanced: How can researchers analyze data contradictions across studies (e.g., varying spectroscopic results)?
Case example : Discrepancies in NMR chemical shifts may arise from:
- Solvent effects : Deuterated chloroform (CDCl₃) vs. DMSO-d₆ can shift δ values by 0.2–0.5 ppm .
- Tautomerism : Thione↔thiol tautomerization in solution alters peak splitting patterns. Low-temperature NMR (−40°C) stabilizes the dominant tautomer .
Q. Resolution strategies :
- Cross-validation : Compare IR (C=S stretch at ~1200 cm⁻¹) with XPS (S 2p binding energy at ~163 eV) to confirm thione dominance .
Advanced: What methodologies explore the compound’s biological activity and structure-activity relationships (SAR)?
Q. In vitro assays :
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (IC₅₀ determination) .
- Cellular uptake : LC-MS/MS quantifies intracellular concentrations after 24-hour exposure to assess membrane permeability .
Q. SAR analysis :
- Functional group substitution : Replacing the 2-methylbenzoyl group with electron-withdrawing groups (e.g., nitro) enhances binding affinity to hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
